molecular formula C7H4ClN B566242 5-Chloro-2-ethynylpyridine CAS No. 1196153-33-9

5-Chloro-2-ethynylpyridine

Cat. No.: B566242
CAS No.: 1196153-33-9
M. Wt: 137.566
InChI Key: MDWHTKFYMVXXFX-UHFFFAOYSA-N
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Description

5-Chloro-2-ethynylpyridine: is an organic compound with the molecular formula C7H4ClN and a molecular weight of 137.57 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and an ethynyl group at the 2-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethynylpyridine typically involves the reaction of 5-chloropyridine with acetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where 5-chloropyridine reacts with acetylene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2-ethynylpyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with electrophiles, while the chlorine atom can be substituted by nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules. The exact pathways and molecular targets depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-ethynylpyridine is unique due to the presence of both the chlorine atom and the ethynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .

Biological Activity

5-Chloro-2-ethynylpyridine (CEP) is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features, including a chloro group and an ethynyl substituent. This article explores the biological activity of CEP, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C7_7H4_4ClN
  • Molecular Weight : 137.57 g/mol
  • CAS Number : 1196153-33-9

The compound is characterized by its ability to participate in various chemical reactions due to the presence of both the ethynyl and chloro groups, making it a versatile building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The ethynyl group allows for nucleophilic attacks, while the chlorine atom can be involved in substitution reactions. These interactions can lead to modulation of biochemical pathways relevant to therapeutic effects.

Biological Targets

  • Enzymatic Interactions : CEP may inhibit or activate enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It has been suggested that CEP could act as an allosteric modulator for certain receptors, impacting neurotransmission and other physiological processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including CEP. The compound has shown potential against various bacterial and viral strains, although specific data on CEP's efficacy is limited. A review of pyridine compounds indicated that modifications at specific positions can enhance their antimicrobial activities .

Case Studies

  • Antiviral Activity : In a study exploring the antiviral properties of pyridine derivatives, compounds similar to CEP demonstrated significant activity against H5N1 and SARS-CoV-2 viruses. The presence of halogen substituents was noted to enhance this activity .
    CompoundVirus TargetedIC50 (μg/mL)Inhibition Rate (%)
    8hH5N1240.693 at 0.5 μmol/μL
    8fSARS-CoV-2544.6Not specified
  • Neuropharmacological Effects : Investigations into related compounds have suggested that pyridine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Research Findings

Several studies have provided insights into the biological implications of CEP:

  • Synthesis and Evaluation : Research has focused on synthesizing derivatives of CEP and evaluating their biological activities, particularly in the context of drug discovery and development.
  • Pharmacological Profiles : The pharmacological profiles of pyridine derivatives indicate a broad spectrum of activity, with variations depending on the substituents present on the pyridine ring.

Properties

IUPAC Name

5-chloro-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWHTKFYMVXXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726195
Record name 5-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-33-9
Record name 5-Chloro-2-ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-ethynylpyridine
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